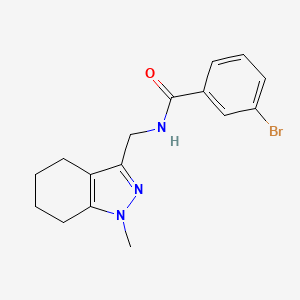

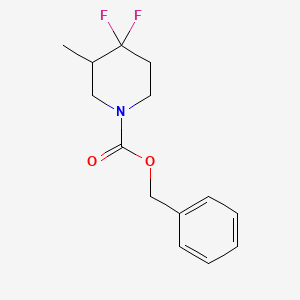

![molecular formula C18H17ClN2O3S2 B2537750 3-((4-氯苯基)磺酰基)-N-(5,7-二甲基苯并[d]噻唑-2-基)丙酰胺 CAS No. 895468-92-5](/img/structure/B2537750.png)

3-((4-氯苯基)磺酰基)-N-(5,7-二甲基苯并[d]噻唑-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

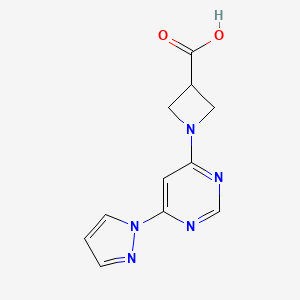

The compound "3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide" appears to be a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential in medicinal chemistry due to their ability to act as inhibitors for various enzymes and receptors. The presence of a 4-chlorophenyl group and a dimethylbenzo[d]thiazol moiety suggests that the compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multiple steps, starting from an appropriate benzoic acid precursor. In the case of similar compounds, such as the 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, the synthesis began with 4-chlorobenzoic acid, which underwent esterification, hydrazination, salt formation, and cyclization to yield a thiadiazole intermediate. This intermediate was then converted into a sulfonyl chloride, which was subjected to nucleophilic attack by amines to yield the final sulfonamide derivatives . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar multi-step synthetic route.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectroscopy. These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds. For instance, the sulfonamide derivatives mentioned in the provided papers had their structures confirmed by these methods, ensuring the correct synthesis of the target molecules .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The sulfonyl chloride intermediate is particularly reactive, allowing for the introduction of different amines to create a diverse array of sulfonamide compounds. The reactivity of these compounds can be further explored in bioassay tests to determine their potential biological activities, such as antiviral or anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and stability. These properties are crucial for the biological activity of the compounds, as they determine the compound's ability to interact with biological targets and its pharmacokinetic profile. The compounds synthesized in the provided studies were evaluated for their anticancer activity and ability to inhibit VEGFR-2, indicating that their physical and chemical properties were conducive to biological activity .

科学研究应用

杂环化合物的合成

一项研究重点关注新型杂环 3-哌啶基-1,3,4-恶二唑衍生物的合成,旨在评估阿尔茨海默病治疗的潜在候选药物。这项研究涉及通过多步工艺将 4-氯苯磺酰氯和乙基哌啶-3-羧酸酯转化为一系列 N-取代衍生物,包括形成磺酰丙酰胺化合物。这些合成的化合物经过光谱分析,并筛选了对乙酰胆碱酯酶酶(阿尔茨海默病治疗的靶点)的酶抑制活性(Rehman 等人,2018)。

抗肿瘤活性

另一条研究途径涉及合成取代磺酰胺和磺脲类药效团的茚并[1,2-c]吡唑(in)es,并评估其抗肿瘤活性。这些化合物针对各种肿瘤细胞系进行了测试,显示出有希望的广谱抗肿瘤活性。这项研究突出了磺酰胺衍生物在癌症治疗中的潜力,展示了磺酰胺类化合物在药物化学和肿瘤学中的广泛适用性(Rostom,2006)。

VEGFR-2 抑制剂的抗癌活性

合成了一种新型带有 3,4-二甲氧基苯基部分的磺酰胺,并评估了其对几种癌细胞系的体外抗癌活性。其中一些衍生物显示出显着的细胞毒活性,进一步评估显示它们具有抑制血管内皮生长因子受体 (VEGFR)-2 的能力,表明它们在癌症治疗中的潜在用途(Ghorab 等人,2016)。

属性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S2/c1-11-9-12(2)17-15(10-11)20-18(25-17)21-16(22)7-8-26(23,24)14-5-3-13(19)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBNDUMSGMBWCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

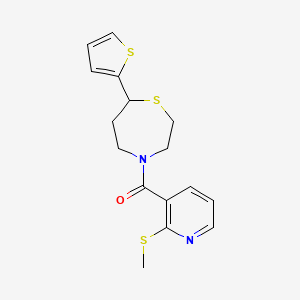

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)

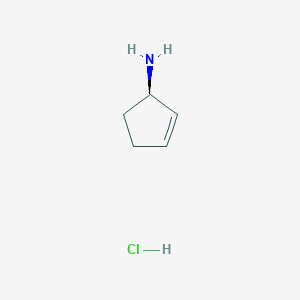

![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)

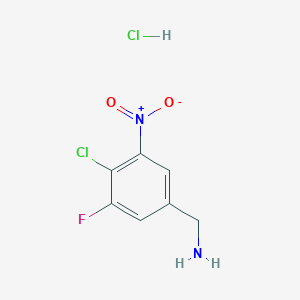

![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)

![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)